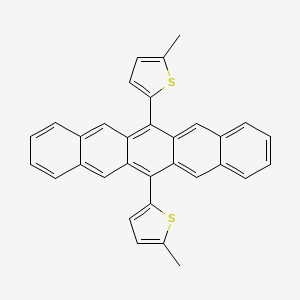![molecular formula C14H11FN4OS B14178746 3-[5-[(2-Fluorophenyl)methylsulfanyl]tetrazol-1-yl]phenol CAS No. 797799-19-0](/img/structure/B14178746.png)
3-[5-[(2-Fluorophenyl)methylsulfanyl]tetrazol-1-yl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[5-[(2-Fluorophenyl)methylsulfanyl]tetrazol-1-yl]phenol is a chemical compound that features a tetrazole ring, a phenol group, and a fluorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-[(2-Fluorophenyl)methylsulfanyl]tetrazol-1-yl]phenol typically involves the formation of the tetrazole ring through a [2+3]-cycloaddition reaction between a nitrile and an azide . This reaction is often facilitated by the in situ generation of hydrazoic acid, which can be activated by strong Lewis acids or amine salts . The fluorophenyl group is introduced via nucleophilic substitution reactions, while the phenol group can be incorporated through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
3-[5-[(2-Fluorophenyl)methylsulfanyl]tetrazol-1-yl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under the influence of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines.
Substitution: Substituted aromatic compounds.
Applications De Recherche Scientifique
3-[5-[(2-Fluorophenyl)methylsulfanyl]tetrazol-1-yl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of 3-[5-[(2-Fluorophenyl)methylsulfanyl]tetrazol-1-yl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the carboxylate group, allowing the compound to bind to active sites of enzymes and inhibit their activity . The fluorophenyl group enhances the compound’s binding affinity and specificity, while the phenol group can participate in hydrogen bonding interactions with target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[(2-Fluorophenyl)methylsulfanyl]-5-(furan-2-yl)-4-phenyl-1,2,4-triazole
- 3-[(2-Fluorophenyl)methylsulfanyl]-5-methyl-4-propan-2-yl-1,2,4-triazole
Uniqueness
3-[5-[(2-Fluorophenyl)methylsulfanyl]tetrazol-1-yl]phenol is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties
This compound’s unique structure and properties make it a valuable subject of study in both academic and industrial research settings.
Propriétés
Numéro CAS |
797799-19-0 |
|---|---|
Formule moléculaire |
C14H11FN4OS |
Poids moléculaire |
302.33 g/mol |
Nom IUPAC |
3-[5-[(2-fluorophenyl)methylsulfanyl]tetrazol-1-yl]phenol |
InChI |
InChI=1S/C14H11FN4OS/c15-13-7-2-1-4-10(13)9-21-14-16-17-18-19(14)11-5-3-6-12(20)8-11/h1-8,20H,9H2 |
Clé InChI |
ZZNVPRZEYHMDHX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CSC2=NN=NN2C3=CC(=CC=C3)O)F |
Solubilité |
7.4 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S,3S)-2,3-bis[(4-methylbenzoyl)oxy]succinic acid {(4S)-8-fluoro-2-[4-(3-methoxyphenyl)piperazine-1-yl]-3-[2-methoxy-5-(trifluoromethyl)phenyl]-3,4-dihydroquinazoline-4-yl}acetic acid methyl ester](/img/structure/B14178669.png)
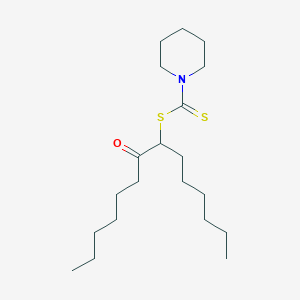
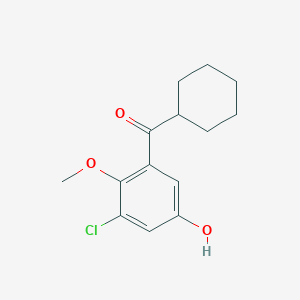
![(5R)-5-methyl-5-[3-(2-propylphenoxy)phenyl]-1,3-oxazolidine-2,4-dione](/img/structure/B14178686.png)
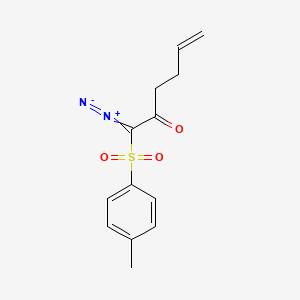


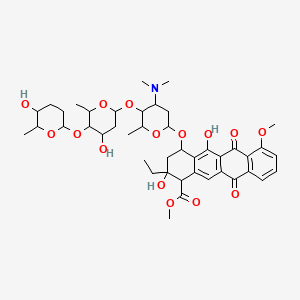
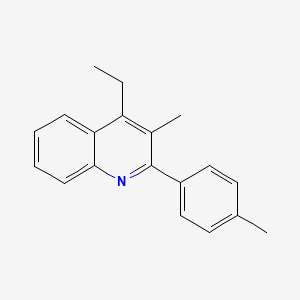

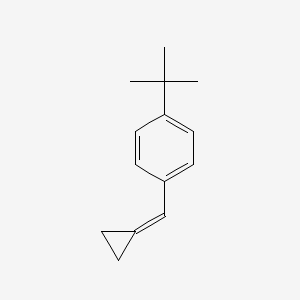
![([1,1'-Biphenyl]-4-yl){4-[(phenylsulfanyl)methyl]phenyl}methanone](/img/structure/B14178750.png)
![5-Chloro-6-{[4-(diethylamino)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14178754.png)
